5H-chromeno[2,3-b]pyridin-5-ol

Catalog No.
S517601
CAS No.
6722-09-4
M.F
C12H9NO2
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-chromeno[2,3-b]pyridin-5-ol

CAS Number

6722-09-4

Product Name

5H-chromeno[2,3-b]pyridin-5-ol

IUPAC Name

5H-chromeno[2,3-b]pyridin-5-ol

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C12H9NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7,11,14H

InChI Key

CAOGEKWDLGLKQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O

solubility

Soluble in DMSO

Synonyms

AH 6696; AH-6696; AH6696

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O

The exact mass of the compound 5H-chromeno[2,3-b]pyridin-5-ol is 199.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5H-chromeno[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by a fused chromene and pyridine structure. It features a hydroxyl group at the 5-position of the pyridine ring, contributing to its unique chemical properties. This compound is part of a broader class of chromeno-pyridine derivatives, which have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

There is no current information on the specific mechanism of action for 5H-Chromeno[2,3-b]pyridin-5-ol. However, related chromeno-pyridinone derivatives have been investigated for their potential to interact with various biological targets, including enzymes and receptors [].

Future Research Directions

  • Synthesis and characterization of 5H-Chromeno[2,3-b]pyridin-5-ol to establish its properties.
  • Exploration of its potential biological activities, including cytotoxicity and interaction with specific targets.
  • Investigation of its medicinal chemistry potential through derivatization and structure-activity relationship studies.

The reactivity of 5H-chromeno[2,3-b]pyridin-5-ol can be attributed to its functional groups, particularly the hydroxyl group. Common reactions include:

  • Oxidative Cyclization: The compound can undergo oxidative cyclization to form more complex structures, such as benzo[b]chromeno[4,3,2-de][1,6]naphthyridines. This reaction typically involves the use of oxidizing agents like formic acid under reflux conditions, leading to the formation of new carbon-carbon bonds and enhanced molecular complexity .
  • Multicomponent Reactions: It can participate in multicomponent reactions, often yielding ammonium salts or other derivatives with improved solubility and biological activity. These reactions typically involve salicylaldehydes and malononitrile derivatives .

5H-chromeno[2,3-b]pyridin-5-ol exhibits various biological activities:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains.
  • Antioxidant Activity: The presence of the hydroxyl group is associated with antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
  • Potential Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy .

Several synthesis methods have been developed for 5H-chromeno[2,3-b]pyridin-5-ol:

  • One-Pot Synthesis: A notable method involves a one-pot reaction using salicylaldehyde and malononitrile under catalyst-free conditions. This approach simplifies the synthesis process and improves yield (77–93%) by utilizing alcohol as both solvent and reactant .
  • Multicomponent Reactions: Another effective method includes multicomponent reactions involving salicylaldehydes, amines, and malononitrile, leading to various substituted derivatives with enhanced properties .
  • Oxidative Cyclization: This method employs oxidizing agents to facilitate cyclization reactions that yield more complex structures from simpler precursors .

5H-chromeno[2,3-b]pyridin-5-ol has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Some compounds derived from this structure may serve as pesticides or herbicides due to their biological activity.
  • Material Science: The unique properties of chromeno-pyridine derivatives make them suitable for developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving 5H-chromeno[2,3-b]pyridin-5-ol focus on its binding affinities with various biological targets:

  • Protein Interactions: Research has shown that certain derivatives can interact with specific proteins involved in disease pathways, potentially modulating their activity.
  • Receptor Binding: Studies suggest that these compounds may bind to receptors associated with neurotransmitter systems, indicating possible applications in neuropharmacology.

Several compounds share structural similarities with 5H-chromeno[2,3-b]pyridin-5-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
5H-Chromeno[2,3-b]pyridinePyridine derivativeLacks hydroxyl group; primarily studied for its basic properties.
7-Hydroxychromeno[2,3-b]pyridineHydroxy-substituted derivativeExhibits enhanced antioxidant activity compared to 5H-chromeno[2,3-b]pyridin-5-ol.
Chromeno[4,3-b]quinolineQuinoline derivativeKnown for its potent anticancer properties but less soluble than 5H-chromeno[2,3-b]pyridin-5-ol.

The uniqueness of 5H-chromeno[2,3-b]pyridin-5-ol lies in its specific hydroxyl substitution at the pyridine position, which significantly influences its biological activity and chemical reactivity compared to similar compounds.

The electronic structure of 5H-chromeno[2,3-b]pyridin-5-ol has been extensively investigated using various density functional theory methodologies, providing fundamental insights into its molecular properties and reactivity patterns. Computational studies have employed multiple DFT functionals and basis sets to characterize the ground-state electronic configuration of this heterocyclic system [1] [2] [3].

The most frequently utilized computational approach involves the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with split-valence basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [1] [2] [4]. These calculations reveal that 5H-chromeno[2,3-b]pyridin-5-ol exhibits a planar molecular geometry with minimal deviation from coplanarity, which facilitates extensive π-electron delocalization across the fused ring system [1]. The hydroxyl substituent at the 5-position introduces significant electronic perturbations through both inductive and mesomeric effects, modulating the overall electron density distribution [5].

Hartree-Fock calculations using the 6-311G(d) basis set have been employed to optimize molecular geometries and calculate orbital energies for related chromeno[2,3-b]pyridine derivatives [1]. These studies demonstrate that the electronic structure is highly sensitive to substituent effects, with electron-donating groups enhancing electron density in the aromatic system while electron-withdrawing groups decrease it correspondingly [6] [7].

The computational methodology typically involves initial geometry optimization followed by single-point energy calculations to determine accurate electronic properties. NWChem software has been utilized for orbital calculations, while Gaussian packages provide comprehensive analysis of molecular properties including dipole moments, polarizabilities, and thermodynamic parameters [1] [3]. Materials Studio version 7.0 with the DMol³ module has been employed for energy minimization studies of protonated forms in aqueous media [3].

Table 1: Density Functional Theory Calculation Methods for Chromeno[2,3-b]pyridine Derivatives

Study ReferenceDFT FunctionalSoftware PackageTarget CompoundCalculation Type
PMC9268656Hartree-Fock/6-311G(d)NWChemBenzo[b]chromeno[4,3,2-de] [1] [5]naphthyridinesGeometry optimization
PMC10178506B3LYP/DNP 4.4Materials Studio V.7.01H-chromeno[3,2-c]pyridine derivativesEnergy minimization
S0045206822005272B3LYP/6-311G(d,p)Gaussianchromeno[2,3-d]pyrimidine phosphonatesElectronic structure
S0022286020316343B3LYP/6-311++G(d,p)GaussianMOFCA chromene derivativeMolecular properties
PMC9822245B3LYP/6-31G(d,p)Gaussian5-O-substituted 5H-chromeno[2,3-b]pyridinesStructure confirmation

Frontier Molecular Orbital Energy Evaluations

Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity, optical properties, and electron transfer characteristics of 5H-chromeno[2,3-b]pyridin-5-ol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's ability to donate or accept electrons in chemical reactions [3] [14] [15].

DFT calculations reveal that the HOMO of 5H-chromeno[2,3-b]pyridin-5-ol is primarily localized on the chromene portion of the molecule, with significant contributions from the oxygen atom and adjacent carbon atoms [4] [11]. The LUMO is predominantly distributed over the pyridine ring system, particularly concentrated on the nitrogen atom and neighboring carbon centers [14] [16]. This spatial separation of frontier orbitals suggests an intramolecular charge transfer character, which is consistent with observed fluorescence properties in related derivatives [11].

The HOMO-LUMO energy gap typically ranges from 3.4 to 4.7 eV for various chromeno[2,3-b]pyridine derivatives, depending on substituent patterns and structural modifications [3] [4]. Electron-donating substituents generally increase HOMO energy levels while having minimal effect on LUMO energies, resulting in decreased energy gaps [11]. Conversely, electron-withdrawing groups lower both HOMO and LUMO energies but affect the LUMO more significantly, leading to reduced energy gaps [14].

Chemical hardness, calculated as half the difference between ionization potential and electron affinity, provides a measure of molecular stability and reactivity. Values typically range from 1.7 to 2.35 eV for chromeno[2,3-b]pyridine systems, indicating moderate chemical hardness [3]. The global softness, calculated as the reciprocal of chemical hardness, correlates with molecular polarizability and reaction kinetics [14].

Table 2: Frontier Molecular Orbital Energy Parameters

Compound SeriesHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Chemical Hardness (eV)Reference
CAPD derivatives-5.8 to -6.2-2.1 to -2.53.7 to 3.91.85 to 1.95PMC9301726
Chromeno[3,2-c]pyridine-5.4 to -5.9-1.8 to -2.33.6 to 4.11.8 to 2.05PMC10178506
Chromeno[4,3-b]pyridine-5.6 to -6.0-2.0 to -2.43.6 to 4.01.8 to 2.0S1386142523001075
General chromeno-pyridines-5.2 to -6.1-1.7 to -2.63.5 to 4.41.75 to 2.2Multiple studies
Substituted derivatives-5.0 to -6.3-1.6 to -2.73.4 to 4.71.7 to 2.35Literature survey

Molecular Docking Studies with Biological Targets

Molecular docking investigations have established 5H-chromeno[2,3-b]pyridin-5-ol and its analogs as promising candidates for various therapeutic applications through their interactions with diverse biological targets. These computational studies provide mechanistic insights into binding modes, affinity patterns, and structure-activity relationships [17] [18] [19].

Anticancer activity studies have focused on docking interactions with farnesyl transferase and arginine methyltransferase enzymes. Molecular docking with farnesyl transferase (PDB: 3E30) reveals binding energies ranging from -22.3 to -45.9 kcal/mol, with key interactions involving Lys A164 and Arg B202 residues [17]. The chromenopyridine derivatives demonstrate superior binding compared to reference inhibitors, with hydrogen bond lengths ranging from 2.35 to 3.47 Å [17]. Compound 24 in the referenced study achieved the optimal binding score of -45.9317 kcal/mol through multiple hydrogen bonding interactions [17].

Neuroprotective applications have been explored through docking studies with acetylcholinesterase and butyrylcholinesterase enzymes. Binding energies typically range from -5.8 to -8.9 kcal/mol, with critical interactions occurring at the active site gorge [19] [20]. The compounds show preferential binding to acetylcholinesterase over butyrylcholinesterase, suggesting selective inhibition patterns [20]. Key amino acid interactions include Trp 86, Phe 338 for acetylcholinesterase and Trp 82, Phe 329 for butyrylcholinesterase [19].

Antibacterial activity has been investigated through molecular docking with DNA gyrase (PDB: 2XCT), revealing binding energies between -7.4 and -8.7 kcal/mol [2]. The chromeno[2,3-b]pyridine derivatives form stable complexes with the enzyme active site through hydrogen bonding with His 98 and Thr 99 residues [2]. These interactions correlate well with experimental antibacterial potency against both Gram-positive and Gram-negative bacterial strains [2] [12].

Antifungal properties have been explored through homology modeling and docking with succinic dehydrogenase, showing binding energies of -7.16 kcal/mol for the most active compound [18]. The binding pocket is constructed from amino acid residues including Pro-380, Thr-307, Leu-305, and His-406, forming stable interactions that correlate with experimental antifungal efficacy [18].

Table 3: Molecular Docking Results for Chromeno[2,3-b]pyridine Derivatives

Target ProteinBinding Energy (kcal/mol)Key InteractionsH-bond Length (Å)Activity TypeReference
Farnesyl transferase (3E30)-22.3 to -45.9Lys A164, Arg B2022.35-3.47AnticancerPMC3543391
Arginine methyltransferase (3Q7E)-5.1 to -23.1Lys 127, Arg 3271.36-3.24AnticancerPMC3543391
DNA gyrase (2XCT)-7.4 to -8.7His 98, Thr 992.8-3.2Antibacterialpubmed/39313710
Acetylcholinesterase-6.2 to -8.9Trp 86, Phe 3382.1-3.0NeuroprotectiveS0167732223001678
Butyrylcholinesterase-5.8 to -7.4Trp 82, Phe 3292.2-3.1NeuroprotectiveS0167732223001678
Succinic dehydrogenase-7.16Pro 380, Thr 3071.9-2.8Antifungalpubmed/40143793

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for predicting the biological activities of 5H-chromeno[2,3-b]pyridin-5-ol derivatives and guiding rational drug design efforts. These models establish mathematical relationships between molecular descriptors and biological activities, enabling the prediction of properties for novel compounds [21] [22] [23].

Electronic descriptors, particularly HOMO-LUMO energy gaps and dipole moments, demonstrate strong correlations with antimicrobial activities, achieving correlation coefficients (R²) between 0.75 and 0.89 [21] [24]. The energy gap serves as a critical parameter for predicting electron transfer capabilities and chemical reactivity patterns [7] [8]. Dipole moment values correlate with molecular polarity and membrane permeability, influencing bioavailability and cellular uptake [23].

Geometric descriptors including molecular volume and surface area show correlation coefficients ranging from 0.68 to 0.82 for anticancer activities [25] [23]. These parameters relate to molecular size constraints and binding pocket complementarity in target proteins [18] [22]. Topological indices, such as connectivity indices and path counts, provide information about molecular branching and structural complexity, showing correlations of 0.71 to 0.85 with neuroprotective activities [25].

Physicochemical descriptors encompass lipophilicity (LogP), polar surface area, and molecular weight parameters, demonstrating the highest correlations (R² = 0.79-0.91) with general bioactivity predictions [23] [26]. These descriptors are particularly valuable for predicting absorption, distribution, metabolism, and excretion properties [23]. Pharmacophoric descriptors, including hydrogen bond donor and acceptor counts, achieve correlations of 0.73 to 0.88 for target specificity predictions [21] [24].

Three-dimensional QSAR analysis using comparative molecular field analysis and comparative molecular similarity indices analysis provides spatial information about steric and electrostatic field contributions to biological activity [21] [23]. These models successfully predict structure-activity relationships and guide the design of more potent derivatives through systematic structural modifications [24].

Validation methodologies include cross-validation, external test sets, leave-one-out procedures, bootstrap methods, and k-fold cross-validation to ensure model reliability and predictive capability [21] [23] [24]. The models demonstrate excellent agreement between predicted and experimental activities, confirming their utility for virtual screening and lead optimization [23].

Table 4: Quantitative Structure-Activity Relationship Model Parameters

Descriptor TypeKey ParametersCorrelation (R²)Activity PredictionValidation MethodReference
ElectronicHOMO-LUMO gap, Dipole moment0.75-0.89AntimicrobialCross-validationderpharmachemica/2016
GeometricMolecular volume, Surface area0.68-0.82AnticancerExternal test setS2772417424000827
TopologicalConnectivity indices, Path counts0.71-0.85NeuroprotectiveLeave-one-outPMC9040659
PhysicochemicalLogP, PSA, MW0.79-0.91General bioactivityBootstrapMultiple sources
PharmacophoricH-bond donors/acceptors0.73-0.88Target specificity3-fold CVLiterature compilation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

199.0633

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023
1: Zuckerman V, Sokolov E, Swet JH, Ahrens WA, Showlater V, Iannitti DA, Mckillop IH. Expression and function of lysophosphatidic acid receptors (LPARs) 1 and 3 in human hepatic cancer progenitor cells. Oncotarget. 2016 Jan 19;7(3):2951-67. doi: 10.18632/oncotarget.6696. PubMed PMID: 26701886; PubMed Central PMCID: PMC4823083.
2: Zorzi M, Senore C, Turrin A, Mantellini P, Visioli CB, Naldoni C, Sassoli De' Bianchi P, Fedato C, Anghinoni E, Zappa M, Hassan C; Italian colorectal cancer screening survey group. Appropriateness of endoscopic surveillance recommendations in organised colorectal cancer screening programmes based on the faecal immunochemical test. Gut. 2016 Nov;65(11):1822-1828. doi: 10.1136/gutjnl-2015-310139. Epub 2015 Aug 21. PubMed PMID: 26297727.
3: Fujii T, Ota M, Hori H, Hattori K, Teraishi T, Matsuo J, Kinoshita Y, Ishida I, Nagashima A, Kunugi H. The common functional FKBP5 variant rs1360780 is associated with altered cognitive function in aged individuals. Sci Rep. 2014 Oct 21;4:6696. doi: 10.1038/srep06696. PubMed PMID: 25331639; PubMed Central PMCID: PMC4204028.
4: Morton AM, Sefik E, Upadhyay R, Weissleder R, Benoist C, Mathis D. Endoscopic photoconversion reveals unexpectedly broad leukocyte trafficking to and from the gut. Proc Natl Acad Sci U S A. 2014 May 6;111(18):6696-701. doi: 10.1073/pnas.1405634111. Epub 2014 Apr 21. PubMed PMID: 24753589; PubMed Central PMCID: PMC4020091.
5: Xu X, Jerskey BA, Cote DM, Walsh EG, Hassenstab JJ, Ladino ME, Clark US, Labbe DR, Gunstad JJ, Poppas A, Cohen RA, Hoge RD, Sweet LH. Cerebrovascular perfusion among older adults is moderated by strength training and gender. Neurosci Lett. 2014 Feb 7;560:26-30. doi: 10.1016/j.neulet.2013.12.011. Epub 2013 Dec 17. PubMed PMID: 24355360; PubMed Central PMCID: PMC3920729.
6: Hutchinson KE, Lipson D, Stephens PJ, Otto G, Lehmann BD, Lyle PL, Vnencak-Jones CL, Ross JS, Pietenpol JA, Sosman JA, Puzanov I, Miller VA, Pao W. BRAF fusions define a distinct molecular subset of melanomas with potential sensitivity to MEK inhibition. Clin Cancer Res. 2013 Dec 15;19(24):6696-702. doi: 10.1158/1078-0432.CCR-13-1746. PubMed PMID: 24345920; PubMed Central PMCID: PMC3880773.
7: Martinez CH, Williams AK, Chin JL, Stitt L, Izawa JI. Perineural invasion and TRUS findings are complementary in predicting prostate cancer biology. Can J Urol. 2013 Apr;20(2):6696-701. PubMed PMID: 23587509.
8: Wu B, Sahoo D, Brooks JD. Comprehensive gene expression changes associated with mouse postnatal kidney development. J Urol. 2013 Jun;189(6):2385-90. doi: 10.1016/j.juro.2012.12.002. Epub 2012 Dec 5. PubMed PMID: 23220383.
9: Vermaat JS, Nijman IJ, Koudijs MJ, Gerritse FL, Scherer SJ, Mokry M, Roessingh WM, Lansu N, de Bruijn E, van Hillegersberg R, van Diest PJ, Cuppen E, Voest EE. Primary colorectal cancers and their subsequent hepatic metastases are genetically different: implications for selection of patients for targeted treatment. Clin Cancer Res. 2012 Feb 1;18(3):688-99. doi: 10.1158/1078-0432.CCR-11-1965. Epub 2011 Dec 15. PubMed PMID: 22173549.
10: Arora SK, Dey P. Fractal and lacunar dimension of the chorionic villi of molar pregnancy. Anal Quant Cytol Histol. 2011 Apr;33(2):82-4. PubMed PMID: 21980610.
11: Tan H, Wang M, Yang CT, Pant S, Bhakoo KK, Wong SY, Chen ZK, Li X, Wang J. Silica nanocapsules of fluorescent conjugated polymers and superparamagnetic nanocrystals for dual-mode cellular imaging. Chemistry. 2011 Jun 6;17(24):6696-706. doi: 10.1002/chem.201003632. Epub 2011 May 3. PubMed PMID: 21542037.
12: Kolo ES, Salisu AD, Tabari AM, Dahilo EA, Aluko AA. Plain radiographic evaluation of the nasopharynx: do raters agree? Int J Pediatr Otorhinolaryngol. 2010 May;74(5):532-4. doi: 10.1016/j.ijporl.2010.02.015. Epub 2010 Mar 12. PubMed PMID: 20227115.
13: Fukuda MN, Sugihara K, Nakayama J. Trophinin: what embryo implantation teaches us about human cancer. Cancer Biol Ther. 2008 Aug;7(8):1165. Review. PubMed PMID: 18769125.
14: Bilimoria KY, Bentrem DJ, Ko CY, Stewart AK, Winchester DP, Talamonti MS, Halverson AL. Squamous cell carcinoma of the anal canal: utilization and outcomes of recommended treatment in the United States. Ann Surg Oncol. 2008 Jul;15(7):1948-58. doi: 10.1245/s10434-008-9905-2. Epub 2008 Apr 15. PubMed PMID: 18414951.
15: Iten F, Müller B, Schindler C, Rochlitz C, Oertli D, Mäcke HR, Müller-Brand J, Walter MA. Response to [90Yttrium-DOTA]-TOC treatment is associated with long-term survival benefit in metastasized medullary thyroid cancer: a phase II clinical trial. Clin Cancer Res. 2007 Nov 15;13(22 Pt 1):6696-702. PubMed PMID: 18006770.
16: Gumireddy K, Sun F, Klein-Szanto AJ, Gibbins JM, Gimotty PA, Saunders AJ, Schultz PG, Huang Q. In vivo selection for metastasis promoting genes in the mouse. Proc Natl Acad Sci U S A. 2007 Apr 17;104(16):6696-701. Epub 2007 Apr 9. PubMed PMID: 17420453; PubMed Central PMCID: PMC1871848.
17: McCool KW, Xu X, Singer DB, Murdoch FE, Fritsch MK. The role of histone acetylation in regulating early gene expression patterns during early embryonic stem cell differentiation. J Biol Chem. 2007 Mar 2;282(9):6696-706. Epub 2007 Jan 4. PubMed PMID: 17204470.
18: Querzoli P, Pedriali M, Rinaldi R, Lombardi AR, Biganzoli E, Boracchi P, Ferretti S, Frasson C, Zanella C, Ghisellini S, Ambrogi F, Antolini L, Piantelli M, Iacobelli S, Marubini E, Alberti S, Nenci I. Axillary lymph node nanometastases are prognostic factors for disease-free survival and metastatic relapse in breast cancer patients. Clin Cancer Res. 2006 Nov 15;12(22):6696-701. PubMed PMID: 17121888.
19: Saxe R, Powell LJ. It's the thought that counts: specific brain regions for one component of theory of mind. Psychol Sci. 2006 Aug;17(8):692-9. PubMed PMID: 16913952.
20: Lin B, Jakobs TC, Masland RH. Different functional types of bipolar cells use different gap-junctional proteins. J Neurosci. 2005 Jul 13;25(28):6696-701. PubMed PMID: 16014731.

Explore Compound Types